3'-Amino-2',3'-dideoxyadenosine

描述

Synthesis Analysis

The synthesis of 3'-Amino-2',3'-dideoxyadenosine and its analogs involves several key steps, including nucleophilic displacement reactions, Barton deoxygenation, and protective group strategies. For instance, 8-Aza-7-deaza-2',3'-dideoxyadenosine, an analog, was synthesized from 8-aza-7-deaza-2'-deoxyadenosine through a series of reactions including benzoylation, dimethoxytritylation, and Barton deoxygenation, showcasing the complexity and diversity of synthetic routes available for such compounds (Seela & Kaiser, 1988).

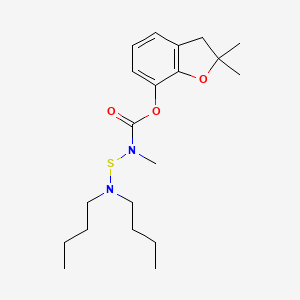

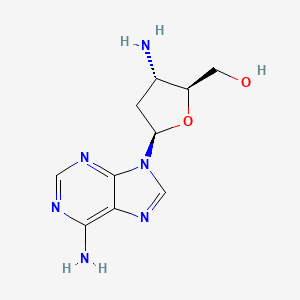

Molecular Structure Analysis

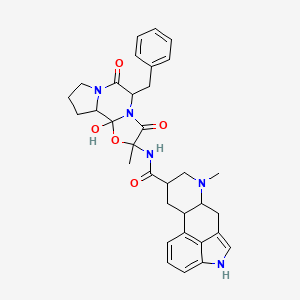

Structural analysis of dideoxynucleosides, including 3'-Amino-2',3'-dideoxyadenosine, reveals unique conformations due to the absence of hydroxyl groups. For example, studies on similar dideoxynucleosides have shown that the sugar rings often adopt conformations intermediate between envelope and half-chair, indicating how structural modifications influence the overall molecular conformation (Silverton et al., 1988).

Chemical Reactions and Properties

3'-Amino-2',3'-dideoxyadenosine participates in various chemical reactions characteristic of its functional groups. The amino group, for example, offers sites for nucleophilic addition or substitution reactions. Chemical studies often explore the stability, reactivity, and interactions of such compounds with enzymes or other biological molecules. For instance, some analogs of 3'-Amino-2',3'-dideoxyadenosine have been found to inhibit mammalian adenosine deaminase, highlighting the potential for specific chemical interactions based on the molecule's structure (Nair et al., 1991).

科学研究应用

1. Nonenzymatic RNA-templated Synthesis

- Summary of Application : This research focuses on the RNA world hypothesis, which describes a scenario where early life forms relied on RNA for both inheritance and catalysis of useful chemical reactions . The study uses “3’-Amino-2’,3’-dideoxyadenosine” in the nonenzymatic copying of RNA templates into N3′→P5′ phosphoramidate DNA (3′-NP-DNA) .

- Methods of Application : The synthesis of 3′-amino-2′,3′-dideoxyribonucleotide monomers activated with 2-aminoimidazole (3′-NH2 -2AIpddN) is described in detail, and their use in template-directed polymerization is explained .

- Results or Outcomes : The study contributes to our understanding of nonenzymatic copying chemistry and may help overcome hurdles associated with RNA copying .

2. Inhibition of Bacterial Growth

- Summary of Application : “3’-Amino-2’,3’-dideoxyadenosine” is a nucleoside analog that inhibits the growth of bacteria by binding to the ribose moiety of RNA .

- Methods of Application : It binds to the bacterial ribosome and prevents protein synthesis, which leads to cell death .

- Results or Outcomes : “3’-Amino-2’,3’-dideoxyadenosine” has been shown to have minimal inhibitory concentrations against certain bacteria .

3. Enzymatic Production

- Methods of Application : The method involves using nucleoside phosphorylase derived from Bacillus stearothermophilus for the preparation of "3’-Amino-2’,3’-dideoxyadenosine" .

- Results or Outcomes : The method allows for efficient and economical mass-production of "3’-Amino-2’,3’-dideoxyadenosine" .

4. Preparation of 3’-amino-2’,3’-dideoxyguanosine

- Summary of Application : A method for preparing 3’-amino-2’,3’-dideoxyguanosine, a compound similar to “3’-Amino-2’,3’-dideoxyadenosine”, has been developed .

- Methods of Application : The method involves treating 3’-amino-3’-deoxythymidine and 2,6-diaminopurine with a pyrimidine nucleoside phosphorylase and a purine nucleoside phosphorylase to prepare 3’-amino-2’,3’-dideoxyribosyl 2,6-diaminopurine .

- Results or Outcomes : The method allows for the preparation of 3’-amino-2’,3’-dideoxyguanosine with very high yield in a relatively simple procedure .

5. RNA Labeling

- Summary of Application : “3’-Amino-2’,3’-dideoxyadenosine” is used in the enzymatic 3’-click-labeling of RNA .

- Methods of Application : The method involves enzymatically adding “3’-Amino-2’,3’-dideoxyadenosine” to the 3’ end of RNA molecules .

- Results or Outcomes : The method allows for the efficient labeling of RNA, which can be useful in various molecular biology applications .

6. Stereoselective Synthesis of A–T Phosphoramidite Building Blocks

- Summary of Application : “3’-Amino-2’,3’-dideoxyadenosine” is used in the stereoselective synthesis of A–T phosphoramidite building blocks, which are essential for the development of oligonucleotide-derived bioactive agents .

- Methods of Application : The method involves coupling protected “3’-Amino-2’,3’-dideoxyadenosine” with N-Fmoc-protected thymidine-derived nucleosyl amino acids .

- Results or Outcomes : The method allows for the efficient and economical synthesis of A–T phosphoramidite building blocks .

安全和危害

The safety information for 3’-Amino-2’,3’-dideoxyadenosine indicates that it is potentially hazardous . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

属性

IUPAC Name |

[(2S,3S,5R)-3-amino-5-(6-aminopurin-9-yl)oxolan-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6O2/c11-5-1-7(18-6(5)2-17)16-4-15-8-9(12)13-3-14-10(8)16/h3-7,17H,1-2,11H2,(H2,12,13,14)/t5-,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVAJRASUDLEWKZ-RRKCRQDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70224837 | |

| Record name | 2',3'-Dideoxy-3'-aminoadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70224837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Amino-2',3'-dideoxyadenosine | |

CAS RN |

7403-25-0 | |

| Record name | 2',3'-Dideoxy-3'-aminoadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007403250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',3'-Dideoxy-3'-aminoadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70224837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,5-Naphthalenedisulfonic acid, 2-[[8-[[4-chloro-6-[[3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]-1,3,5-triazin-2-yl]amino]-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]-, pentasodium salt](/img/structure/B1218771.png)

![Dibenz[a,j]anthracene](/img/structure/B1218775.png)